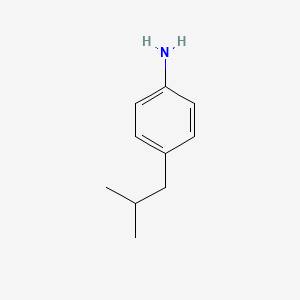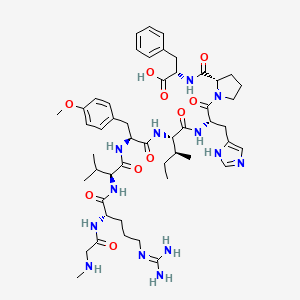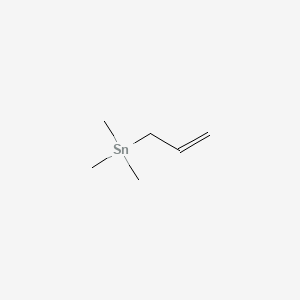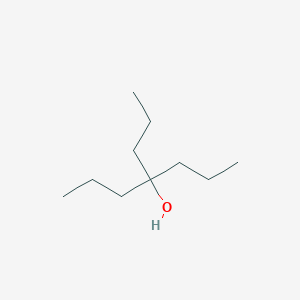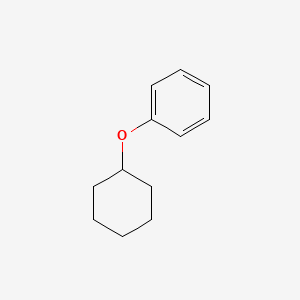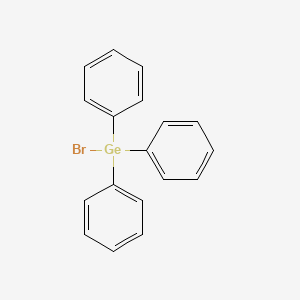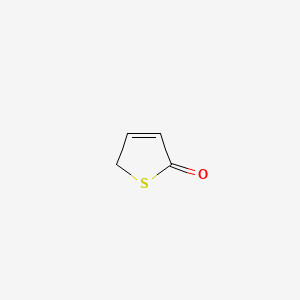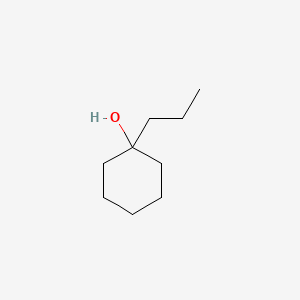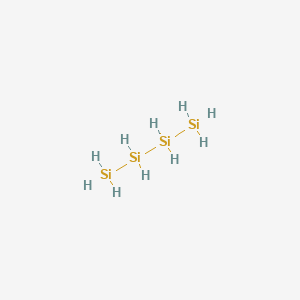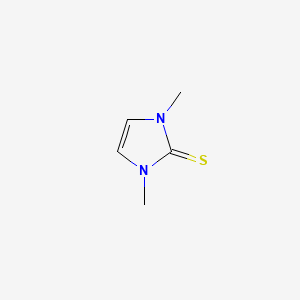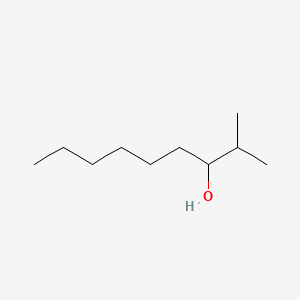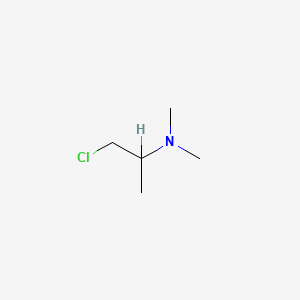
1-Chloro-N,N-dimethyl-2-propylamine
Overview
Description
1-Chloro-N,N-dimethyl-2-propylamine is an organic compound with the molecular formula C5H12ClN. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
1-Chloro-N,N-dimethyl-2-propylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropane with dimethylamine. This reaction typically occurs under basic conditions at room temperature. The product is then purified through distillation .
In industrial settings, the production of this compound often involves large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize efficiency .
Chemical Reactions Analysis
1-Chloro-N,N-dimethyl-2-propylamine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions typically yield various substituted amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-dimethyl-2-propylamine involves its interaction with various molecular targets. The chlorine atom in the compound makes it highly reactive, allowing it to participate in substitution reactions. These reactions can modify the structure and function of other molecules, leading to various effects .
Comparison with Similar Compounds
1-Chloro-N,N-dimethyl-2-propylamine can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethyl-1-propanamine: This compound has a similar structure but differs in the position of the chlorine atom.
N,N-Dimethyl-2-chloropropylamine: Another similar compound, which also has different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
1-chloro-N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-5(4-6)7(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUHYJUTIZTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274855 | |
| Record name | 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53309-35-6 | |
| Record name | 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



